1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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Overview
Description
1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazolo-pyrazine moiety in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by reacting 3-methyl-1,2,4-triazole with a suitable pyrazine derivative under specific conditions, such as refluxing in a polar solvent like dimethylformamide (DMF) in the presence of a base like potassium carbonate.
Bromination: The bromophenyl group can be introduced by brominating a suitable phenyl precursor using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Coupling Reaction: The final step involves coupling the bromophenyl derivative with the triazolo-pyrazine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups like amines or thiols.
Scientific Research Applications
1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antibacterial, antifungal, and anticancer properties
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including kinases and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-Bromophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-(3-Fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine: The presence of a fluorophenyl group can influence the compound’s lipophilicity and binding affinity to molecular targets.
1-(3-Methylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine: The methylphenyl group may affect the compound’s steric properties and interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN6 |
---|---|
Molecular Weight |
373.25 g/mol |
IUPAC Name |
8-[4-(3-bromophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C16H17BrN6/c1-12-19-20-16-15(18-5-6-23(12)16)22-9-7-21(8-10-22)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 |
InChI Key |
NVLRGZSHNQITBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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